2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring:
- Imidazo[1,2-c]quinazoline core: A bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity .
- Carbamoylmethyl group: Attached to the imidazoquinazoline core at position 2, functionalized with a 2-methoxybenzyl substituent. This moiety may enhance binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-31-17-9-5-2-6-13(17)11-24-19(29)10-16-21(30)27-20(25-16)14-7-3-4-8-15(14)26-22(27)32-12-18(23)28/h2-9,16H,10-12H2,1H3,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVKNTKYEMKLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazoquinazoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Sulfanyl acetamide substituents (common in benzothiazole derivatives) correlate with enhanced anti-inflammatory activity due to redox-modulating thiol groups .
Substituent Effects on Bioactivity
Carbamoylmethyl Group Variations
Analysis :
Sulfanyl Acetamide Modifications
Key Finding : Bulkier substituents (e.g., spirocycles in compound 5d) enhance anti-inflammatory efficacy by prolonging target residence time .
Biological Activity
The compound 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Imidazo[1,2-c]quinazoline core : Known for its diverse pharmacological properties.
- Methoxyphenyl group : Imparts lipophilicity and potential interactions with biological targets.
- Sulfanyl acetamide moiety : May enhance the compound's reactivity and biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazoquinazoline core suggests potential inhibition of key enzymes involved in various biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to the imidazoquinazoline structure. For instance, derivatives have shown significant inhibition against various bacterial strains, indicating a potential role in treating infections.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 50 | 90% |
| Compound B | 25 | 95% |
| Compound C | 100 | 80% |
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from imidazoquinazolines have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer types.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the effects of a related compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 30 μM.
"The compound exhibited significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent."
-
Antimicrobial Screening :
- Another research focused on the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The study found that compounds with the imidazoquinazoline structure had MIC values ranging from 25 to 100 μg/mL.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves reductive amination and sulfanyl-acetamide coupling. Key steps include:
- Reaction conditions : Reflux in absolute ethanol (4 hours) with hydrazine hydrate (1.2 eq) to form intermediates .
- Monitoring : Thin-layer chromatography (TLC) using chloroform:methanol (7:3 ratio) to track progress .
- Purification : Precipitation via ice-water quenching followed by recrystallization from DMF/acetic acid mixtures .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 eq hydrazine) and solvent purity reduces side products .
Q. How should researchers characterize this compound’s structural and functional properties?
- Spectroscopic analysis : Use -NMR and -NMR to confirm substituents (e.g., methoxyphenyl, imidazo-quinazolinone). Key peaks include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., EIMS for fragmentation patterns) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational tools improve reaction design and mechanistic understanding?
- Pathway prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states, reducing trial-and-error approaches .
- Reaction optimization : ICReDD’s hybrid computational-experimental workflows identify optimal conditions (e.g., solvent, temperature) by analyzing activation energies and steric effects .
- AI integration : Machine learning predicts yield trends from historical data, while COMSOL Multiphysics simulates reactor dynamics (e.g., heat transfer in exothermic steps) .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Root-cause analysis : Compare TLC/HPLC profiles with computational predictions to identify off-pathway reactions .
- Parameter screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
- Cross-validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate environmental factors .
Q. What reactor design considerations are critical for scaling synthesis?
- Mixing efficiency : Turbulent flow reactors prevent localized hotspots during exothermic steps .
- Separation integration : In-line membrane filtration removes impurities during continuous synthesis .
- Safety protocols : Implement real-time monitoring (e.g., IR spectroscopy) for hazardous intermediates like sulfonyl chlorides .
Q. How can heterogeneous catalysis enhance sustainability in synthesis?
- Catalyst selection : Immobilized enzymes or metal-organic frameworks (MOFs) improve regioselectivity in imidazo-quinazolinone formation .
- Solvent-free routes : Explore mechanochemical synthesis (e.g., ball-milling) to reduce waste .
- Life-cycle assessment : Quantify environmental impact using software like SimaPro to compare routes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
